2-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4,6-dimethyl-2-aminopyrimidine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with acetic anhydride to form 3,4-dimethoxyphenylacetic acid.
Amidation: The 3,4-dimethoxyphenylacetic acid is then reacted with 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-(4-methylpyrimidin-2-yl)acetamide
- 2-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual aromatic and heterocyclic structure allows for versatile interactions in various chemical reactions and biological systems.
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O3/c1-10-7-11(2)18-16(17-10)19-15(20)9-12-5-6-13(21-3)14(8-12)22-4/h5-8H,9H2,1-4H3,(H,17,18,19,20) |
InChI Key |
FLWKPULCAASRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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